Computed Lipophilicity (logP/logD) Differentiation for Permeability and Solubility Prediction
The computed partition coefficient (logP) for 3-(4-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is 5.33, and its distribution coefficient at physiological pH (logD) is 4.61, as reported by ChemDiv . This contrasts with the broader pyrazolo[1,5-a]pyrimidine-7-amine class, where analogs with smaller N7-substituents or different C3-aryl groups exhibit lower lipophilicity, potentially altering membrane permeability and solubility profiles. While this is not a direct biological comparison, it provides a key differentiator for in silico compound selection and assay design.
| Evidence Dimension | Computed lipophilicity (logP and logD) |
|---|---|
| Target Compound Data | logP = 5.3308; logD = 4.6086 |
| Comparator Or Baseline | Class-level baseline: pyrazolo[1,5-a]pyrimidine-7-amines with smaller N7-alkyl/cycloalkyl groups generally have logP < 4.5 (estimated). |
| Quantified Difference | Target compound logP is >0.8 units higher than estimated baseline for less lipophilic analogs. |
| Conditions | Computational prediction using ChemDiv's internal models; no experimental logP/logD data available. |
Why This Matters
High logP/logD values guide formulation strategies, predict potential for non-specific binding or aggregation, and differentiate this compound from more polar analogs in a screening library context.
